

# Synthesis of Sodium Anthranilate via Hofmann Rearrangement: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sodium anthranilate

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This in-depth technical guide details the synthesis of **sodium anthranilate** through the Hofmann rearrangement of phthalimide. The document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a comparative analysis of various published methods.

## Introduction

The Hofmann rearrangement is a powerful organic reaction that converts a primary amide into a primary amine with one less carbon atom.<sup>[1]</sup> This transformation proceeds through an isocyanate intermediate and is particularly useful in the synthesis of aryl amines.<sup>[2][3]</sup> One of the notable applications of this reaction is the synthesis of anthranilic acid and its salts, such as **sodium anthranilate**, from phthalimide.<sup>[3][4][5]</sup> Anthranilic acid is a valuable precursor in the pharmaceutical and dye industries. This guide focuses on the practical aspects of this synthesis, providing detailed methodologies and quantitative data to aid in its successful implementation and optimization.

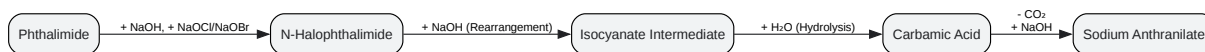
## Reaction Mechanism and Experimental Workflow

The synthesis of **sodium anthranilate** from phthalimide via the Hofmann rearrangement is a multi-step process that begins with the formation of an N-haloamide intermediate, followed by rearrangement to an isocyanate, and subsequent hydrolysis to the final product.

## Reaction Mechanism

The reaction proceeds through the following key steps:[1]

- Deprotonation: A strong base, typically sodium hydroxide, deprotonates the phthalimide.
- N-Halogenation: The resulting anion reacts with a halogenating agent (e.g., sodium hypobromite or sodium hypochlorite) to form an N-halophthalimide.
- Second Deprotonation: The remaining amide proton is abstracted by the base.
- Rearrangement: The aryl group migrates from the carbonyl carbon to the nitrogen, displacing the halide ion and forming an isocyanate intermediate.[2][6]
- Hydrolysis and Decarboxylation: The isocyanate is hydrolyzed by water to a carbamic acid, which then spontaneously decarboxylates to form anthranilic acid.[1][2] In the presence of excess sodium hydroxide, the final product is **sodium anthranilate**.

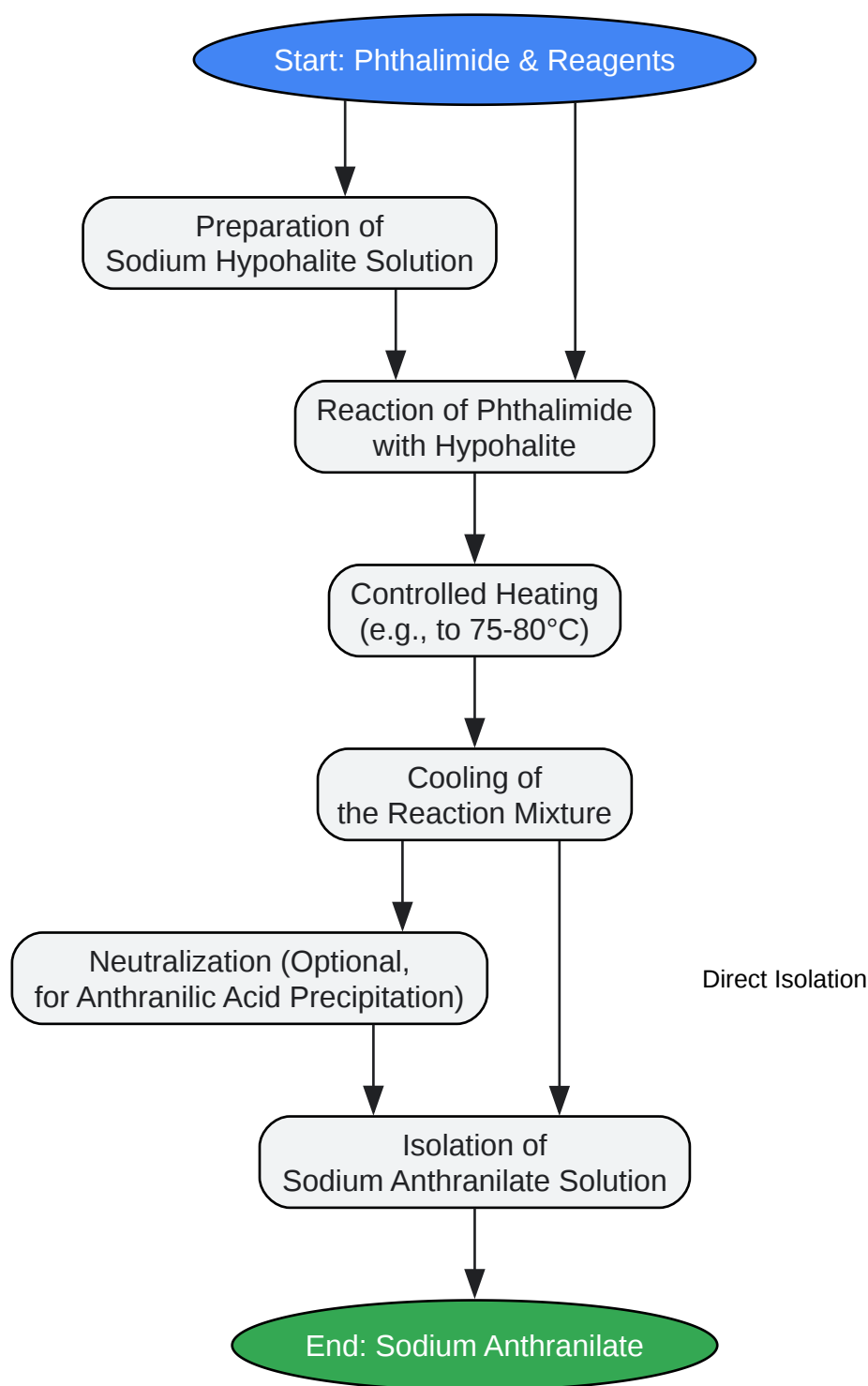


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**Figure 1:** Reaction mechanism of Hofmann rearrangement for **sodium anthranilate** synthesis.

## Experimental Workflow

The general experimental workflow involves the preparation of the halogenating agent, the reaction with phthalimide under controlled temperature conditions, and the subsequent workup to isolate the **sodium anthranilate**.



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**Figure 2:** General experimental workflow for the synthesis of **sodium anthranilate**.

## Experimental Protocols

Below are detailed methodologies from various sources for the synthesis of anthranilic acid, which exists as **sodium anthranilate** in the alkaline reaction mixture.

## Protocol 1: Using Sodium Hypochlorite

This protocol is adapted from a procedure utilizing a commercially available sodium hypochlorite solution.<sup>[7]</sup>

Reagents and Materials:

- Phthalimide: 30.00 g
- Sodium Hydroxide (NaOH): ~20 g
- 10% Sodium Hypochlorite (NaOCl) solution: 157 mL
- Hydrochloric Acid (31%): As required for neutralization
- Glacial Acetic Acid: ~30 mL
- Ice
- Magnetic stirrer and stir bar
- Erlenmeyer flask (500 mL)
- Beakers
- pH indicator paper

Procedure:

- Dissolve approximately 20 g of sodium hydroxide in 100 mL of ice-cold water in a 500 mL Erlenmeyer flask with magnetic stirring.
- To the cold NaOH solution, add 30.00 g of phthalimide relatively quickly.
- Place the flask in an ice bath and, with continued stirring, add 157 mL of 10% sodium hypochlorite solution all at once.

- Continue stirring for 15 minutes. The solution will become a faint yellow color.
- Remove the ice bath and heat the solution to 75°C. Maintain this temperature for 15 minutes to ensure the destruction of the isocyanate intermediate.
- Cool the solution in an ice bath to about 10°C. At this stage, the solution contains **sodium anthranilate**.
- Optional for anthranilic acid precipitation: Cautiously add 31% hydrochloric acid with vigorous stirring until the solution is almost neutral. Then, slowly add about 30 mL of glacial acetic acid to precipitate the anthranilic acid.

## Protocol 2: Using Bromine and Sodium Hydroxide

This protocol involves the in situ preparation of sodium hypobromite.<sup>[2]</sup>

Reagents and Materials:

- Phthalimide (finely divided): 5.9 g
- Sodium Hydroxide (NaOH): 8 g + 5.5 g
- Bromine (Br<sub>2</sub>): 6.5 g
- Deionized water: 30 mL + 20 mL
- Ice bath
- Magnetic stirrer and stir bar
- Erlenmeyer flask (100 mL)

Procedure:

- In a 100 mL Erlenmeyer flask, dissolve 8 g of NaOH in 30 mL of deionized water with magnetic stirring.
- Cool the solution in an ice bath and add 6.5 g of bromine at once. Stir vigorously until the brown color disappears.

- While still stirring vigorously, add 5.9 g of finely divided phthalimide.
- Add a solution of 5.5 g of NaOH in 20 mL of water.
- Remove the ice bath and allow the temperature to rise spontaneously to approximately 70°C.
- Maintain stirring for an additional 10 minutes to ensure the completion of the reaction, yielding a solution of **sodium anthranilate**.

## Quantitative Data Summary

The following tables summarize the quantitative data from various published experimental protocols for the synthesis of anthranilic acid/**sodium anthranilate** from phthalimide.

Table 1: Reactant Quantities and Ratios

Reference/P rotocol	Phthalimide (g)	Halogenatin g Agent	Amount of Halogenatin g Agent	Sodium Hydroxide (g)	Molar Ratio (Phthalimid e:Halogen: NaOH)
Protocol 1 (based on[7])	30.00	10% NaOCl	157 mL	~20	1 : 1.03 : ~2.45
Protocol 2[2]	5.9	Br <sub>2</sub>	6.5 g	13.5	1 : 1.01 : 8.44
Cumming, 1937 (cited in[8])	40	5% NaOCl	400 g	80	1 : 1.05 : 7.40
Alternative Protocol (cited in[8])	29.6	Br <sub>2</sub>	32 g	40	1 : 1.00 : 5.00

Table 2: Reaction Conditions and Yields

Reference/Protocol	Initial Temperature	Reaction Temperature	Reaction Time	Reported Yield of Anthranilic Acid
Protocol 1 (based on[7])	Ice bath (0-10°C)	75°C	15 min (at 75°C)	46%
Protocol 2[2]	Ice bath	Spontaneous rise to ~70°C	10 min (at ~70°C)	Not specified
Cumming, 1937 (cited in[8])	Cooled solution	Warmed to 80°C	A few minutes (at 80°C)	85%
ChemPlayer video (cited in[7])	~10°C	35-40°C then 75°C	15 min (initial), then heated	44%

## Conclusion

The synthesis of **sodium anthranilate** via the Hofmann rearrangement of phthalimide is a well-established and versatile method. The choice of halogenating agent, control of reaction temperature, and stoichiometry of the reactants are critical parameters that influence the yield and purity of the final product. The provided protocols and quantitative data offer a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis to effectively implement and adapt this important transformation for their specific needs. The electrochemical approach also presents a greener alternative to traditional methods, minimizing the use of harsh reagents.[9]

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